N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were synthesized in one pot .Molecular Structure Analysis
The molecular structure of similar compounds like 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been studied. It has a Molecular Formula of C10H11N3O3, an Average mass of 221.213 Da, and a Monoisotopic mass of 221.080048 Da .Chemical Reactions Analysis
While specific chemical reactions involving “N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” are not available, similar compounds have been evaluated for antiproliferative activity against different cell lines such as HeLa, HepG2, and Caco by MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied. It has a Molecular Formula of C10H11N3O3, an Average mass of 221.213 Da, and a Monoisotopic mass of 221.080048 Da .Wissenschaftliche Forschungsanwendungen
DNA Interaction
The compound’s potential interaction with DNA was investigated. Both DNA thermal denaturation and DNA viscosity measurements revealed significant intercalation binding. Upon treatment with the synthesized pyrazoline, DNA exhibited an increase in melting temperature by 3.53 ± 0.11 °C, along with considerable lengthening and viscosity increase. This suggests that the compound interacts with DNA .
Cytotoxicity
The compound’s cytotoxicity was evaluated against resistant and non-resistant tumor cells. Unfortunately, it did not re-sensitize Doxorubicin (DOX)-resistant breast cancer cells or exhibit synergistic activity with DOX. However, understanding its cytotoxic effects is crucial for further research .
Antibacterial Activity
While not directly studied for this compound, related benzamides have shown varying degrees of antibacterial activity. Further exploration in this area could be valuable .
Nitrogen-Containing Heterocycles
This compound belongs to the class of nitrogen-containing heterocycles, which are essential core structures found in natural products and synthetic compounds. Nitrogen heterocycles play a vital role in drug discovery and development .
Future Research
Given its unique structure and potential DNA interaction, researchers might explore applications in drug design, cancer therapy, or materials science. Investigating its effects on other biological targets and pathways could reveal additional applications .
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)13-7-10-15(27-3)16(11-13)28-4/h5-11H,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWKVYDDRYHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.